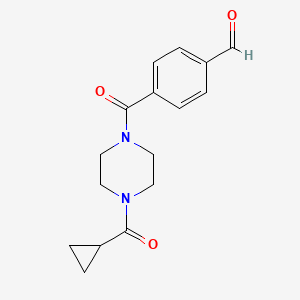
(2S,3S)-3-(BENZYLOXYCARBONYLAMINO)-1-CHLORO-2-HYDROXY-4-PHENYLBUTANE
概要
説明
Benzyl N-(4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate is a chemical compound with the molecular formula C15H22ClNO3. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a benzyl group, a chloro-hydroxyphenylbutan moiety, and a carbamate functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(BENZYLOXYCARBONYLAMINO)-1-CHLORO-2-HYDROXY-4-PHENYLBUTANE typically involves the reaction of benzylamine with 4-chloro-3-hydroxy-1-phenylbutan-2-one in the presence of a carbamoylating agent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Common reagents used in this synthesis include benzylamine, 4-chloro-3-hydroxy-1-phenylbutan-2-one, and carbamoyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to obtain the desired product with high yield and minimal impurities .
化学反応の分析
Types of Reactions
Benzyl N-(4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives of the original compound. These products have various applications in organic synthesis and medicinal chemistry .
科学的研究の応用
Benzyl N-(4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (2S,3S)-3-(BENZYLOXYCARBONYLAMINO)-1-CHLORO-2-HYDROXY-4-PHENYLBUTANE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-ylcarbamate
- tert-Butyl (2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-ylcarbamate
Uniqueness
Benzyl N-(4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties.
特性
分子式 |
C18H20ClNO3 |
|---|---|
分子量 |
333.8 g/mol |
IUPAC名 |
benzyl N-(4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate |
InChI |
InChI=1S/C18H20ClNO3/c19-12-17(21)16(11-14-7-3-1-4-8-14)20-18(22)23-13-15-9-5-2-6-10-15/h1-10,16-17,21H,11-13H2,(H,20,22) |
InChIキー |
YNJAOKKAXVGEIH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C(CCl)O)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,3-dihydro-5H-benzo[f][1,4]oxazepine-4-sulfonyl chloride](/img/structure/B8530001.png)


![methyl 3-[[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-carbonyl]amino]-2,4-dimethylbenzoate](/img/structure/B8530020.png)

methyl}-3-methylpyridine](/img/structure/B8530028.png)




![N,N-dimethyl-2-[4-(2-trimethylsilylethynyl)pyrazol-1-yl]acetamide](/img/structure/B8530063.png)
![7-Fluoro-6-vinyl-imidazo[1,2-a]pyridine](/img/structure/B8530087.png)
![6-[3-(Dimethylamino)propoxy]-4-phenyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B8530089.png)

